molecular formula C23H44O4 B099479 2,2-Dimethylpropane-1,3-diyl dinonanoate CAS No. 15834-05-6

2,2-Dimethylpropane-1,3-diyl dinonanoate

Cat. No. B099479
CAS RN: 15834-05-6
M. Wt: 384.6 g/mol
InChI Key: AHSZBZTYLKTYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylpropane-1,3-diyl dinonanoate (DPDN) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DPDN is a diester of 2,2-dimethylpropane-1,3-diol and nonanoic acid, and it is commonly used as a crosslinking agent in polymer chemistry. In recent years, DPDN has been explored for its potential applications in various fields, including drug delivery, biodegradable materials, and tissue engineering.

Mechanism Of Action

The mechanism of action of 2,2-Dimethylpropane-1,3-diyl dinonanoate is not fully understood, but it is believed to be related to its ability to form crosslinks between polymer chains. This crosslinking can enhance the mechanical properties of polymers and improve their stability and biocompatibility. In drug delivery systems, 2,2-Dimethylpropane-1,3-diyl dinonanoate can also control the release of drugs by modulating the diffusion rate through the crosslinked polymer matrix.

Biochemical And Physiological Effects

2,2-Dimethylpropane-1,3-diyl dinonanoate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. In vitro studies have demonstrated that 2,2-Dimethylpropane-1,3-diyl dinonanoate can support cell growth and proliferation, and it has been used as a scaffold material for tissue engineering. However, more studies are needed to fully understand the long-term effects of 2,2-Dimethylpropane-1,3-diyl dinonanoate on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,2-Dimethylpropane-1,3-diyl dinonanoate is its ability to form stable crosslinks between polymer chains, which can improve the mechanical properties of materials. 2,2-Dimethylpropane-1,3-diyl dinonanoate is also biocompatible and biodegradable, making it an attractive material for biomedical applications. However, the synthesis of 2,2-Dimethylpropane-1,3-diyl dinonanoate can be challenging, and the purification process can be time-consuming and expensive.

Future Directions

There are several potential future directions for research on 2,2-Dimethylpropane-1,3-diyl dinonanoate. One area of interest is the development of new drug delivery systems using 2,2-Dimethylpropane-1,3-diyl dinonanoate as a carrier. Researchers are also exploring the use of 2,2-Dimethylpropane-1,3-diyl dinonanoate in tissue engineering applications, such as the development of scaffolds for bone and cartilage regeneration. In addition, there is growing interest in using 2,2-Dimethylpropane-1,3-diyl dinonanoate as a crosslinking agent for biodegradable polymers, which could have applications in the development of sustainable materials.

Synthesis Methods

2,2-Dimethylpropane-1,3-diyl dinonanoate can be synthesized through the esterification reaction between 2,2-dimethylpropane-1,3-diol and nonanoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation and recrystallization.

Scientific Research Applications

2,2-Dimethylpropane-1,3-diyl dinonanoate has been extensively studied for its potential applications in drug delivery systems. Due to its biocompatibility and biodegradability, 2,2-Dimethylpropane-1,3-diyl dinonanoate has been used as a carrier for various drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs. In addition, 2,2-Dimethylpropane-1,3-diyl dinonanoate has been explored as a potential material for tissue engineering, as it can be modified to mimic the extracellular matrix and support cell growth and differentiation.

properties

CAS RN

15834-05-6

Product Name

2,2-Dimethylpropane-1,3-diyl dinonanoate

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

(2,2-dimethyl-3-nonanoyloxypropyl) nonanoate

InChI

InChI=1S/C23H44O4/c1-5-7-9-11-13-15-17-21(24)26-19-23(3,4)20-27-22(25)18-16-14-12-10-8-6-2/h5-20H2,1-4H3

InChI Key

AHSZBZTYLKTYJI-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC

Canonical SMILES

CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC

Other CAS RN

15834-05-6

Pictograms

Health Hazard

Origin of Product

United States

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